Cas no 1016771-85-9 (2-(trifluoromethyl)-1,3-thiazolidine)

2-(Trifluoromethyl)-1,3-thiazolidine is a fluorinated heterocyclic compound featuring a thiazolidine core with a trifluoromethyl substituent at the 2-position. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The trifluoromethyl group contributes to improved binding affinity and bioavailability, while the thiazolidine ring offers versatility as a scaffold for further functionalization. Its stability under physiological conditions and potential as a building block for bioactive molecules underscore its utility in drug discovery and material science. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
2-(trifluoromethyl)-1,3-thiazolidine structure
1016771-85-9 structure
Product Name:2-(trifluoromethyl)-1,3-thiazolidine
CAS No:1016771-85-9
MF:C4H6F3NS
MW:157.157350063324
MDL:MFCD09934579
CID:4567084
PubChem ID:24695971
Update Time:2025-06-28

2-(trifluoromethyl)-1,3-thiazolidine Chemical and Physical Properties

Names and Identifiers

    • Thiazolidine, 2-(trifluoromethyl)-
    • 2-(trifluoromethyl)-1,3-thiazolidine
    • MDL: MFCD09934579
    • Inchi: 1S/C4H6F3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2
    • InChI Key: FGTZSYSBYNJFDC-UHFFFAOYSA-N
    • SMILES: S1CCNC1C(F)(F)F

Computed Properties

  • Exact Mass: 157.017305g/mol
  • Monoisotopic Mass: 157.017305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 157.16g/mol
  • XLogP3: 1.5
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 2-(trifluoromethyl)-1,3-thiazolidine

Professional Introduction to Compound with CAS No. 1016771-85-9 and Product Name: 2-(trifluoromethyl)-1,3-thiazolidine

The compound with the CAS number 1016771-85-9 and the product name 2-(trifluoromethyl)-1,3-thiazolidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, characterized by its trifluoromethyl substituent and thiazolidine core structure, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The unique structural features of this molecule contribute to its potential as a building block for novel therapeutic agents, particularly in addressing complex biological targets.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, lipophilicity, and binding affinity. The incorporation of a trifluoromethyl group into organic molecules often modulates their pharmacokinetic properties, making them more suitable for clinical applications. The presence of this group in 2-(trifluoromethyl)-1,3-thiazolidine not only improves its physicochemical properties but also opens up possibilities for designing drugs with improved efficacy and reduced side effects.

The thiazolidine ring system is another critical feature of this compound, which is known for its role in various bioactive molecules. Thiazolidines are prominent scaffolds in drug discovery due to their ability to mimic natural biomolecules and interact with biological targets. For instance, derivatives of thiazolidine have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The combination of a trifluoromethyl group with a thiazolidine core in 2-(trifluoromethyl)-1,3-thiazolidine suggests potential applications in developing next-generation therapeutics that could address unmet medical needs.

Recent research has highlighted the importance of fluorinated heterocycles in medicinal chemistry. Studies have demonstrated that compounds containing trifluoromethyl groups exhibit superior pharmacological profiles compared to their non-fluorinated counterparts. This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the binding affinity of drug candidates to their target proteins. Furthermore, fluorination can influence metabolic pathways, leading to increased bioavailability and prolonged half-life of therapeutic agents.

In the context of drug development, 2-(trifluoromethyl)-1,3-thiazolidine has shown promise as a precursor for synthesizing novel bioactive molecules. Researchers have leveraged its structural framework to develop compounds with targeted mechanisms of action. For example, modifications at the trifluoromethyl position or other functional groups within the thiazolidine ring have led to the discovery of potent inhibitors of enzymes involved in disease pathways. These findings underscore the compound's potential as a versatile intermediate in medicinal chemistry.

The synthesis and characterization of 2-(trifluoromethyl)-1,3-thiazolidine have been subjects of extensive investigation. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring its suitability for further derivatization and application in drug discovery programs. Techniques such as fluorination reactions and cyclization processes have been pivotal in constructing this compound's unique structure. The development of efficient synthetic routes not only facilitates access to this compound but also contributes to the broader arsenal of tools available for medicinal chemists.

One of the most compelling aspects of 2-(trifluoromethyl)-1,3-thiazolidine is its potential as a scaffold for developing small-molecule drugs with improved pharmacological properties. The combination of a trifluoromethyl group and a thiazolidine core offers a balance between lipophilicity and metabolic stability, which are crucial factors for drug efficacy. Additionally, thiazolidines are known for their ability to interact with various biological targets, including enzymes and receptors involved in critical disease pathways.

Current research trends indicate that fluorinated heterocycles like 2-(trifluoromethyl)-1,3-thiazolidine are gaining prominence in drug discovery efforts. The ability to fine-tune their chemical properties through structural modifications allows for the development of highly specific and potent drug candidates. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against key enzymes implicated in cancer progression. Such findings highlight its potential as a lead compound or intermediate in oncology research.

The pharmaceutical industry continues to invest heavily in exploring novel molecular entities derived from fluorinated heterocycles. The unique properties of compounds like 2-(trifluoromethyl)-1,3-thiazolidine make them attractive candidates for further investigation. As research progresses, it is anticipated that new therapeutic applications will be uncovered, further solidifying their role in modern medicine.

In conclusion,2-(trifluoromethyl)-1,3-thiazolidine, with its CAS number 1016771-85-9, represents a significant contribution to pharmaceutical chemistry. Its structural features and potential applications make it a valuable asset in drug development programs aimed at addressing complex diseases. As research continues to uncover new therapeutic possibilities derived from fluorinated heterocycles,2-(trifluoromethyl)-1,3-thiazolidine is poised to play an increasingly important role in shaping the future of medicine.

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